2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate
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Overview
Description
2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and trimethoxybenzoyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(3,4,5-trimethoxybenzoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(3,4,5-trimethoxybenzoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(3,4,5-trimethoxybenzoyl)phenyl 4-propoxybenzoate
Uniqueness
2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate is unique due to its specific arrangement of methoxy and trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
651029-04-8 |
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Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H20O7/c1-6-18(21)27-15-9-12(7-8-14(15)23-2)19(22)13-10-16(24-3)20(26-5)17(11-13)25-4/h6-11H,1H2,2-5H3 |
InChI Key |
WWIUTVKRWKMQJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C=C |
Origin of Product |
United States |
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